4-(4-Bromophenyl)-2-oxo-3-butenoic acid
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Overview
Description
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butenoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, hydrazone derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-(4-Bromophenyl)-2-oxo-3-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-oxo-3-butenoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the butenoic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-(4-Bromophenyl)butanoic acid
- 4-[(4-Bromophenyl)sulfonyl]benzoyl derivatives
Uniqueness
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of a bromine-substituted phenyl ring and a butenoic acid moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
921933-06-4 |
---|---|
Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |
InChI Key |
PNTNYSBERFXLNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
solubility |
not available |
Origin of Product |
United States |
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